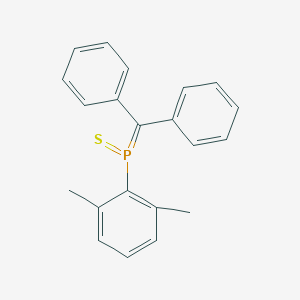![molecular formula C22H18N2O2 B14399081 2-Methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one CAS No. 88538-92-5](/img/structure/B14399081.png)
2-Methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one typically involves the reaction of anthranilamide with a suitable aldehyde or ketone in the presence of a catalyst. One common method is the use of graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is efficient and environmentally friendly.
Industrial Production Methods
Industrial production of quinazoline derivatives often employs metal-catalyzed reactions, microwave-assisted reactions, and phase-transfer catalysis . These methods are scalable and can produce high yields of the desired compound.
化学反応の分析
Types of Reactions
2-Methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction can produce more saturated compounds.
科学的研究の応用
2-Methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 2-Methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
4-(4-methylphenoxy)phenyl derivatives: These compounds share a similar structure and exhibit comparable biological activities.
Quinazolinone derivatives: These include compounds like 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one, which have been studied for their antimicrobial properties.
Uniqueness
2-Methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
特性
CAS番号 |
88538-92-5 |
|---|---|
分子式 |
C22H18N2O2 |
分子量 |
342.4 g/mol |
IUPAC名 |
2-methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4-one |
InChI |
InChI=1S/C22H18N2O2/c1-15-7-11-18(12-8-15)26-19-13-9-17(10-14-19)24-16(2)23-21-6-4-3-5-20(21)22(24)25/h3-14H,1-2H3 |
InChIキー |
VMELKNZVLKOVEK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


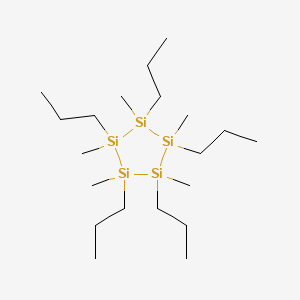
![4-[(3,4,5-Trimethoxyphenyl)methyl]-4H-1,4-oxazocine](/img/structure/B14399019.png)


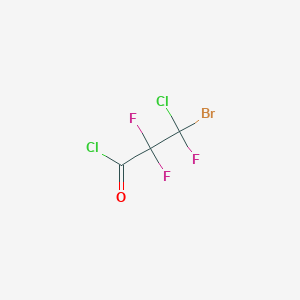
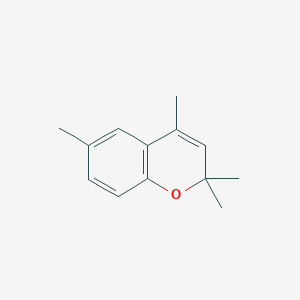
![4-(3-Hydroxydec-1-yn-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B14399038.png)
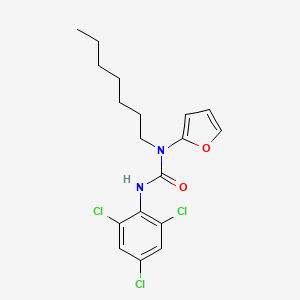
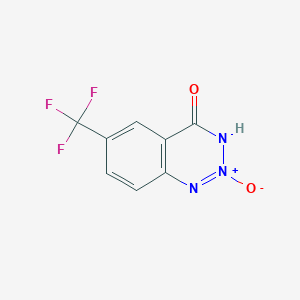
![6-Ethenylbicyclo[2.2.1]heptane-2,7-diol](/img/structure/B14399061.png)

![{2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol](/img/structure/B14399076.png)
![1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14399078.png)
